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Compound of Interest

Compound Name:
4,5,6,7-Tetrahydropyrazolo[1,5-

a]pyridine-3-carboxylic acid

Cat. No.: B1323496 Get Quote

An In-Depth Technical Guide to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
(CAS 307307-97-7): A Core Fragment for Modern Drug Discovery

Introduction
In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is

increasingly driven by strategic, efficient methodologies. Fragment-Based Drug Discovery

(FBDD) has emerged as a cornerstone of this effort, offering a powerful alternative to traditional

high-throughput screening.[1][2] This approach utilizes small, low-complexity molecules

—"fragments"—to probe the binding landscapes of biological targets, providing high-quality

starting points for optimization into potent drug candidates.[3][4]

This guide provides a comprehensive technical overview of 4,5,6,7-Tetrahydropyrazolo[1,5-
a]pyridine-3-carboxylic acid (CAS 307307-97-7), a heterocyclic scaffold of significant

interest. While specific biological targets for this exact molecule are not yet extensively

published, its structural and physicochemical properties make it an exemplary candidate for

FBDD libraries. We will delve into its core properties, plausible synthetic strategies, and, most

critically, its application and validation within a typical FBDD workflow. The

tetrahydropyrazolo[1,5-a]pyridine core is featured in compounds investigated for various

therapeutic targets, including inhibitors of HIV-1 integrase and Hepatitis B Virus (HBV) core

protein allosteric modulators, underscoring the scaffold's relevance in drug development.[5][6]
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Section 1: Core Physicochemical and Structural
Properties
A thorough understanding of a fragment's physical and chemical identity is the foundation of its

application. 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid is a fused

heterocyclic system, combining a saturated piperidine ring with an aromatic pyrazole ring. This

arrangement imparts a degree of three-dimensional character while maintaining a rigid core, a

desirable feature for probing protein binding pockets.

All quantitative data are summarized in the table below for clarity and rapid assessment.
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Property Value Source(s)

CAS Number 307307-97-7 [1][7][8][9][10]

IUPAC Name

4,5,6,7-

Tetrahydropyrazolo[1,5-

a]pyridine-3-carboxylic acid

[10]

Molecular Formula C₈H₁₀N₂O₂ [1][4][10]

Molecular Weight 166.18 g/mol [4][5][11]

Appearance
White to off-white crystalline

powder
[10]

Purity (Typical) ≥97% [8]

SMILES OC(=O)C1=C2CCCCN2N=C1 [10][12]

InChI Key
VOAKNFVZEGNOKV-

UHFFFAOYSA-N
[10]

Calculated LogP (cLogP) ~0.8 [13][14]

Hydrogen Bond Donors
1 (from the carboxylic acid -

OH)
(Structural analysis)

Hydrogen Bond Acceptors

3 (from the carboxylic acid

C=O and -OH, and the

pyrazole nitrogen)

(Structural analysis)

Rotatable Bonds 1 (the C-COOH bond) (Structural analysis)

Section 2: Synthesis and Quality Control
Plausible Synthetic Strategy
While a specific, scalable synthesis for this exact molecule is not prominently published, its

structure is amenable to established heterocyclic chemistry principles. A common and effective

method for constructing the pyrazolo[1,5-a]pyridine scaffold involves the cycloaddition or

condensation of an N-amino pyridine derivative with a suitable three-carbon electrophile.
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A plausible route involves the [3+2] cycloaddition of an N-aminopyridinium ylide with an

propiolate ester, followed by reduction of the pyridine ring and hydrolysis of the ester. General

synthetic strategies for this scaffold often involve cyclocondensations of aminoazoles with α,β-

unsaturated aldehydes or ketones.[11] More advanced methods, such as catalyst-free

sonochemical cycloadditions, have also been developed for related pyrazolo[1,5-a]pyridine

derivatives.[15]

Expert Insight: The Importance of a Validated Structure
and Purity
In FBDD, the integrity of the fragment library is paramount. The low affinities being measured

mean that even minor impurities can lead to false positives or ambiguous results. Therefore, a

rigorous and orthogonal quality control workflow is not just recommended; it is a requirement

for trustworthy data.

Mass Spectrometry (MS):

Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer

(e.g., TOF or Orbitrap).

Rationale: To confirm the molecular weight (166.18 g/mol ) and elemental composition

(C₈H₁₀N₂O₂). High-resolution MS provides an exact mass measurement, which is critical

for unambiguous formula confirmation.

Procedure:

1. Prepare a 1 mg/mL stock solution in methanol or DMSO.

2. Dilute to ~10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with

0.1% formic acid).

3. Infuse directly into the ESI source in both positive and negative ion modes.

4. Expected Result: In positive mode, observe the [M+H]⁺ ion at m/z 167.0815. In negative

mode, observe the [M-H]⁻ ion at m/z 165.0670.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Technique: ¹H and ¹³C NMR.

Rationale: To confirm the precise chemical structure, connectivity of atoms, and absence

of significant organic impurities.

Procedure:

1. Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or

CDCl₃).

2. Acquire a ¹H spectrum to observe proton chemical shifts, coupling constants, and

integrations.

3. Acquire a ¹³C spectrum to confirm the number and type of carbon environments.

4. Expected Result: The spectra should be consistent with the 4,5,6,7-
tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid structure, showing characteristic

signals for the aromatic pyrazole proton, the saturated piperidine ring protons, and the

carboxylic acid proton.

High-Performance Liquid Chromatography (HPLC):

Technique: Reverse-Phase HPLC with UV detection.

Rationale: To quantify the purity of the compound.

Procedure:

1. Develop a suitable method using a C18 column. A typical gradient might be 5% to 95%

acetonitrile in water (with 0.1% TFA or formic acid) over 10-15 minutes.

2. Monitor at multiple wavelengths (e.g., 214 nm and 254 nm).

3. Expected Result: A single major peak with an area percentage of ≥97%.
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Caption: Orthogonal quality control workflow for fragment validation.

Section 3: Application in Fragment-Based Drug
Discovery (FBDD)
The primary value of CAS 307307-97-7 lies in its suitability as a fragment for FBDD campaigns.

Its properties align well with the widely accepted "Rule of Three," which guides the design of

effective fragment libraries.[3][8][16]

Adherence to the "Rule of Three"
The "Rule of Three" (Ro3) defines desirable physicochemical properties for fragments to

maximize hit rates and ensure they are good starting points for chemical optimization.[3][9][17]
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Ro3 Parameter Guideline
Value for CAS
307307-97-7

Conformance

Molecular Weight ≤ 300 Da 166.18 Da Yes

cLogP ≤ 3 ~0.8 Yes

H-Bond Donors ≤ 3 1 Yes

H-Bond Acceptors ≤ 3 3 Yes

Rotatable Bonds ≤ 3 1 Yes

Expert Insight: This compound is an ideal fragment. Its low molecular weight and complexity

mean it has a higher probability of fitting into small, specific pockets on a protein target

compared to a larger, more complex drug-like molecule.[3][9] The combination of a rigid core

with hydrogen bonding functionalities (the carboxylic acid) provides clear vectors for interaction,

which can be readily identified through structural biology methods like X-ray crystallography.

FBDD Workflow and the Role of the Fragment
The FBDD process is a multi-stage cascade designed to identify and evolve weakly binding

fragments into high-affinity lead compounds.[1]
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Caption: The Fragment-Based Drug Discovery (FBDD) cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1323496?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 4: Experimental Protocol: Fragment
Screening by Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free biophysical technique ideally suited for fragment screening.[7][18]

It detects changes in mass on a sensor surface in real-time, allowing for the characterization of

binding kinetics and affinity, even for the weak interactions typical of fragments.[19][20]

Objective: To identify and characterize the binding of CAS 307307-97-7 to a target protein

immobilized on an SPR sensor chip.

Materials:

Biacore™ system (or equivalent SPR instrument)[21]

Sensor Chip CM5 (a common choice for direct immobilization)[21]

Amine coupling kit (EDC, NHS, ethanolamine)

Target protein (≥95% purity)

CAS 307307-97-7 (≥97% purity, QC-validated)

Running Buffer: Phosphate-buffered saline (PBS) with 0.05% P20 surfactant and 1-2%

DMSO.[21]

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

Fragment Stock Solution: 100 mM in 100% DMSO.

Step-by-Step Methodology
Part 1: Target Immobilization (Amine Coupling)

Expert Rationale: The goal is to achieve a high immobilization level of the target protein to

maximize the signal response (Req) for low molecular weight fragments.[7][21] Amine

coupling is a robust and common method for covalent attachment.

Equilibrate the system with Running Buffer.
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Activate the carboxymethylated dextran surface of the CM5 chip with a 7-minute injection of

a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

Inject the target protein (e.g., 20-50 µg/mL in Immobilization Buffer) over the activated

surface until the desired immobilization level (e.g., 10,000 - 15,000 Response Units, RU) is

reached.

Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl,

pH 8.5.

A reference flow cell should be prepared similarly but without protein injection (mock-

coupled) to subtract nonspecific binding and bulk refractive index effects.

Part 2: Fragment Screening Assay

Expert Rationale: Fragments have low affinity and fast kinetics. Therefore, a high

concentration range is needed, and the assay must be sensitive to small, transient binding

events. The DMSO concentration in the sample must be precisely matched to the running

buffer to avoid false positives from refractive index mismatch.[19][21]

Sample Preparation: Prepare a dilution series of the fragment (e.g., 1000, 500, 250, 125,

62.5 µM) in Running Buffer from the DMSO stock. Ensure the final DMSO concentration is

identical in all samples and the buffer.

Binding Measurement:

Inject the highest concentration (1000 µM) of the fragment over the target and reference

flow cells. Use a short contact time (e.g., 30-60 seconds) followed by a short dissociation

phase (e.g., 60 seconds).[7]

If a response is observed, proceed with injecting the full concentration series.

Include buffer-only injections (blanks) periodically for double referencing.

Data Analysis:
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Process the raw sensorgram data by subtracting the reference flow cell signal and the

average of the blank injections.

Measure the response at equilibrium (Req) for each concentration.

Plot Req versus fragment concentration and fit the data to a steady-state affinity model to

determine the dissociation constant (KD).

Trustworthiness Check: A true binding event should be concentration-dependent and show

a characteristic rectangular sensorgram shape for fast on/fast off interactions. Non-specific

binding often results in poorly shaped, non-saturating curves.[19]

Section 5: Commercial Availability and Suppliers
CAS 307307-97-7 is readily available as a research chemical from numerous fine chemical

suppliers, facilitating its inclusion in academic and industrial screening libraries.

Supplier Purity/Notes

Thermo Fisher Scientific (Acros Organics) 97% Purity[8][10]

Sigma-Aldrich (Merck) Available through their catalog[5][9][11][17]

Fluorochem Listed as available[3]

Parchem Specialty chemical supplier[7]

Matrix Scientific Catalog number 134969[4]

TargetMol (via BIOZOL) Marketed as a fragment molecule[20]

Saan Chemical Technology 98% Purity listed[16]

Chemical-Suppliers.com Lists multiple potential vendors[22]

Conclusion
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 307307-97-7) represents

more than just a catalog chemical; it is a well-designed tool for modern drug discovery. Its

physicochemical properties are highly aligned with the guiding principles of fragment-based
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screening, making it an excellent starting point for identifying novel interactions with

challenging biological targets. This guide has provided the essential technical framework for its

characterization, handling, and, most importantly, its practical application in a robust FBDD

workflow using SPR. By leveraging such high-quality chemical matter and rigorous biophysical

methods, researchers can significantly enhance the efficiency and success rate of their hit-

finding endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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